molecular formula C12H6F12O2 B1607749 Tetrafluoro-1,4-bis(2,2,3,3-tetrafluoropropoxy)benzene CAS No. 89847-88-1

Tetrafluoro-1,4-bis(2,2,3,3-tetrafluoropropoxy)benzene

Cat. No.: B1607749
CAS No.: 89847-88-1
M. Wt: 410.15 g/mol
InChI Key: KODPYAMOXMFQBV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Tetrafluoro-1,4-bis(2,2,3,3-tetrafluoropropoxy)benzene typically involves the reaction of 1,2,4,5-tetrafluorobenzene with 2,2,3,3-tetrafluoropropanol under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of hydrogen atoms on the benzene ring with the tetrafluoropropoxy groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tetrafluoro-1,4-bis(2,2,3,3-tetrafluoropropoxy)benzene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The propoxy groups can interact with different molecular pathways, making the compound versatile in its applications .

Comparison with Similar Compounds

Tetrafluoro-1,4-bis(2,2,3,3-tetrafluoropropoxy)benzene can be compared with other fluorinated aromatic compounds such as:

This compound stands out due to its unique combination of fluorine atoms and propoxy groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3,6-bis(2,2,3,3-tetrafluoropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F12O2/c13-3-5(15)8(26-2-12(23,24)10(19)20)6(16)4(14)7(3)25-1-11(21,22)9(17)18/h9-10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODPYAMOXMFQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OC1=C(C(=C(C(=C1F)F)OCC(C(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380210
Record name 1,2,4,5-Tetrafluoro-3,6-bis(2,2,3,3-tetrafluoropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89847-88-1
Record name 1,2,4,5-Tetrafluoro-3,6-bis(2,2,3,3-tetrafluoropropoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89847-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Tetrafluoro-3,6-bis(2,2,3,3-tetrafluoropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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